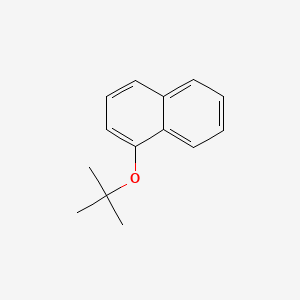
1-(tert-Butoxy)naphthalene
Cat. No. B8795809
Key on ui cas rn:
50337-75-2
M. Wt: 200.28 g/mol
InChI Key: CQTPIJQVFIVEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06121187
Procedure details


The influence on the acid-catalyzed formation of t-butyl ether from isobutene with n-hexanol and 1-naphthol was examined in a competitive reaction. The formation of dimers and oligomers of isobutene as side-products was to be suppressed, and selectivity for one of the two alcohols was to be achieved. While the formation of almost 25% of isobutene dimers, based on the ethers formed, occurs in methyl-free Sn-containing Si glass (3% Sn, 97% Si), no dimer formation can be detected in the product with methyl-containing Sn--Si glass (30% Me--Si, 3% Sn, 67% Si). With methyl-free Al-containing Si glass (3% Al, 97% Si), the formation of isobutene dimers predominates, and the yield is around 67% naphthol t-butyl ether and 37% n-hexyl t-butyl ether. With methyl-containing Al-Si glass (10% Me--Si, 3% Al, 87% Si), only 30% isobutene dimers form, relatively to the ether formation, and the yield of ethers increases to 57% n-hexyl t-butyl ether and 43% naphthol t-butyl ether. This suppression of dimer formation and change of the ether selectivity with increasing methyl content of the glasses is continued in Zr-containing glasses.
[Compound]
Name
Sn-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
Si
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two








[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven


[Compound]
Name
ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

[Compound]
Name
Si
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Yield
67%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:4])([CH3:3])C.C=C(C)C.C(O)CCCCC.[C:21]1(O)[C:30]2[C:25](=CC=C[CH:29]=2)[CH:24]=[CH:23][CH:22]=1.C(OCCCCCC)(C)(C)C>>[C:6]([O:5][C:1]1[C:3]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:30]=[CH:29][CH:4]=1)([CH3:7])([CH3:8])[CH3:9]
|
Inputs


Step One
[Compound]
|
Name
|
Sn-
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
Si
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OCCCCCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C(C)C
|
Step Seven
[Compound]
|
Name
|
alcohols
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C(C)C
|
Step Nine
[Compound]
|
Name
|
ethers
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
[Compound]
|
Name
|
Si
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC1=CC=CC2=CC=CC=C12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 67% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
